VH032 analogue-2
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Overview
Description
VH032 analogue-2 is a derivative of VH032, a ligand for the von Hippel-Lindau (VHL) protein. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VH032 analogue-2 involves several key steps:
C–H Arylation of 4-Methylthiazole: This step can be performed using either palladium acetate or Pd-PEPPSI-IPr as catalysts
Protection of Benzylic Amine: N-Boc-L-4-hydroxyproline is used to shield the benzylic amine during the coupling step
Amine Deprotection and Amidation: These steps are crucial for the final formation of this compound
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reaction conditions and efficient purification techniques to ensure the compound’s purity and stability .
Types of Reactions:
Deprotection: this compound undergoes deprotection under acidic conditions to remove protective groups
Amidation: This reaction is used to form the final product from intermediate compounds
Common Reagents and Conditions:
Palladium Acetate or Pd-PEPPSI-IPr: Used as catalysts for C–H arylation
N-Boc-L-4-Hydroxyproline: Used for protecting the benzylic amine
Major Products:
Scientific Research Applications
VH032 analogue-2 has several applications in scientific research:
Chemistry: Used as a ligand for VHL in the synthesis of PROTACs
Biology: Facilitates the degradation of target proteins by recruiting them to the ubiquitin-proteasome system
Medicine: Potential therapeutic applications in cancer treatment by degrading disease-related proteins
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
VH032 analogue-2 acts as a ligand for the VHL protein, recruiting it to form a complex with the target protein. This complex is then ubiquitinated and subsequently degraded by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and the hypoxia-inducible factor pathway .
Comparison with Similar Compounds
Biological Activity
VH032 analogue-2 is a derivative of the VH032 compound, which serves as a small-molecule ligand for the von Hippel-Lindau (VHL) protein. This compound has garnered attention for its role in mediating the degradation of hypoxia-inducible factors (HIFs), which are critical in cellular responses to low oxygen levels. The biological activity of this compound is primarily linked to its ability to recruit VHL, thereby influencing various cellular processes associated with hypoxia and protein degradation.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of the VHL:HIF-α interaction. By binding to VHL, this compound prevents the ubiquitination and subsequent degradation of HIF-α proteins, leading to their accumulation and activation of hypoxia-responsive gene transcription. This process is crucial for cellular adaptation to hypoxic conditions, promoting angiogenesis and metabolic reprogramming.
Proteomic Impact
Recent studies utilizing quantitative mass spectrometry have demonstrated that treatment with this compound results in significant changes in the global proteome of cells. For instance, HeLa cells treated with 250 μM of this compound showed an increase in VHL protein levels, which was not observed under hypoxic conditions or with prolyl hydroxylase domain (PHD) inhibitors. Specifically, VHL protein abundance increased to 1.59 times that of control samples after 24 hours of treatment, indicating a unique response elicited by this compound compared to other treatments .
Comparative Analysis
A comparative study involving this compound and other compounds revealed distinct proteomic alterations. The following table summarizes key findings from these studies:
Compound | Treatment Duration | VHL Protein Level Change | HIF-α Level Change | Notable Proteins Induced |
---|---|---|---|---|
This compound | 24 hours | Increased (1.59x) | Decreased | Amylase 1 (AMY1) |
PHD Inhibitor (IOX2) | 24 hours | No change | Stable | None |
Hypoxia (1% O₂) | 24 hours | Decreased | Increased | None |
This table illustrates that while this compound increases VHL levels, hypoxia leads to decreased VHL levels but increased HIF-α levels, highlighting the compound's unique role in modulating these proteins.
Study on Membrane Permeability
A study focused on improving the membrane permeability of VH032-based PROTACs demonstrated that modifications to the molecular structure could significantly enhance cellular uptake. For example, certain analogues exhibited a permeability increase of up to 4000-fold compared to less permeable compounds. This aspect is critical for developing effective therapeutic agents that can efficiently reach intracellular targets .
In Vivo Applications
In vivo studies have shown that this compound can effectively trigger hypoxic responses in animal models. This capability suggests potential applications in treating conditions such as anemia and other diseases where modulation of the HIF pathway may be beneficial .
Properties
Molecular Formula |
C26H36N4O5S |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N4O5S/c1-15(2)21(29-25(34)35-26(4,5)6)24(33)30-13-19(31)11-20(30)23(32)27-12-17-7-9-18(10-8-17)22-16(3)28-14-36-22/h7-10,14-15,19-21,31H,11-13H2,1-6H3,(H,27,32)(H,29,34)/t19-,20+,21+/m1/s1 |
InChI Key |
IBHOCLAWYSUEFY-HKBOAZHASA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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